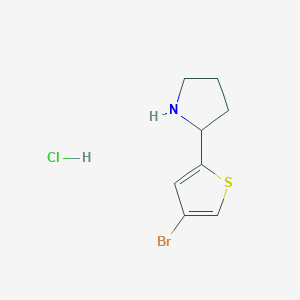

2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various brominated thienyl compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated thienyl derivatives. These compounds are of interest due to their potential applications in drug discovery and material sciences .

Synthesis Analysis

The synthesis of brominated thienyl compounds involves regioselective bromination, as described in the synthesis of 4-bromothieno[2,3-b]pyridine with high selectivity and yield . Another approach includes the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate to produce various thieno[2,3-b]pyridine derivatives . Additionally, the synthesis of 2-(2'-Thienyl)pyrrolo[1,2-a]pyridine through the reaction of brominated acyl thiophene with picoline provides a method for creating pyrrolidine derivatives, which could be related to the synthesis of "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" .

Molecular Structure Analysis

The molecular structure of brominated thienyl compounds has been characterized using X-ray diffraction, revealing intermolecular and intramolecular interactions such as hydrogen bonds and π-π interactions . The planarity of the thieno[2,3-b]pyridine moiety and the dihedral angles between different planes in the molecule are also reported, which are crucial for understanding the electronic properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated thienyl compounds are versatile intermediates for further chemical transformations. For instance, the 4-bromothieno[2,3-b]pyridine serves as a building block for cross-coupling reactions . The halogenated thienopyridines can undergo various reactions, including Suzuki and Buchwald amination reactions, to afford substituted analogs . These reactions are essential for the functionalization of the thienyl ring and could be applicable to the synthesis of "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienyl compounds are influenced by their molecular structure. The crystalline nature and the presence of substituents affect the melting points, solubility, and stability of these compounds . The luminescent properties of some brominated thienyl compounds have been investigated, showing emission peaks under UV irradiation, which could suggest potential applications in optoelectronic devices . The reactivity of these compounds towards nucleophiles and electrophiles, as well as their behavior under various reaction conditions, are important for their application in synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The chemical compound "2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride" and its derivatives have been studied for their potential in synthesizing novel compounds with significant biological activities. The derivatives of this compound have shown a range of applications from antimicrobial to antitumor activities.

Microbiological Activity : Research involving the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has shown that some of these derivatives exhibit significant bacteriostatic and antituberculosis activity. The modification of the compound structure led to the creation of derivatives with notable biological activities, indicating its potential in developing antimicrobial agents (Miszke et al., 2008).

Antibacterial Activity : Another study focused on the synthesis of new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, revealing that some synthesized compounds demonstrated antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests the utility of such derivatives in antibacterial drug development (Bogdanowicz et al., 2013).

Antitumor Activity : A novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors were synthesized for purine biosynthesis inhibition with selectivity towards high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. These compounds showed potent in vitro and in vivo antitumor activity, demonstrating the potential for cancer therapy applications (Wang et al., 2010).

Synthesis of Heterocycles : The compound and its analogs have been utilized in the synthesis of various heterocycles, including thieno[2,3-b]pyridines and pyridothienopyrimidines, showing its versatility in creating complex organic molecules for further pharmacological studies (Bakhite et al., 2002).

Cardiovascular Applications : Stereoisomers of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine were studied for their cardiovascular L-type calcium channel blocking activity. The study highlighted the importance of stereochemistry in the biological activity of these compounds, indicating potential applications in cardiovascular disease treatment (Carosati et al., 2009).

Propiedades

IUPAC Name |

2-(4-bromothiophen-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS.ClH/c9-6-4-8(11-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJESLRCKEIFTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CS2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-thienyl)pyrrolidine hydrochloride | |

CAS RN |

1177333-57-1 |

Source

|

| Record name | 2-(4-bromothiophen-2-yl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)